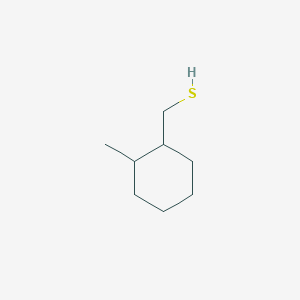

(2-Methylcyclohexyl)methanethiol

Description

(2-Methylcyclohexyl)methanethiol is a sulfur-containing organic compound characterized by a methanethiol group (-CH$_2$SH) attached to a 2-methylcyclohexyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl ring and reactivity typical of thiols.

Properties

Molecular Formula |

C8H16S |

|---|---|

Molecular Weight |

144.28 g/mol |

IUPAC Name |

(2-methylcyclohexyl)methanethiol |

InChI |

InChI=1S/C8H16S/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 |

InChI Key |

FMCFDMLOEPYOAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclohexyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. Another method involves the reaction of 2-methylcyclohexylmethanol with thiourea, followed by hydrolysis to yield the desired thiol.

Industrial Production Methods

In industrial settings, (2-Methylcyclohexyl)methanethiol is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted thiols.

Scientific Research Applications

(2-Methylcyclohexyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.

Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and metabolic processes. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in redox reactions.

Comparison with Similar Compounds

Methanethiol (CH$_3$SH)

- Structure : Simplest thiol with a methyl group directly bonded to a sulfhydryl group.

- Properties : Highly volatile (boiling point: 6°C) and pungent odor.

- Applications: Microbial metabolite in wine and oral bacteria, contributing to aroma (e.g., red-berry fruit notes in wine via malolactic fermentation) . Produced by Porphyromonas gingivalis as a biomarker for bacterial activity .

- Key Difference : (2-Methylcyclohexyl)methanethiol’s bulkier cyclohexyl group reduces volatility and enhances lipid solubility compared to methanethiol.

(2-Fluorophenyl)methanethiol

- Structure : Methanethiol group attached to a 2-fluorophenyl ring.

- Properties : Aromatic fluorine substituent increases electronegativity and stability.

- Applications :

- Key Difference : The fluorophenyl group introduces polar interactions absent in (2-Methylcyclohexyl)methanethiol, affecting solubility and reactivity.

Cyclohexylmethyl Derivatives (e.g., Sodium Salts)

- Example: Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate.

- Structure: Contains a phosphonothiolate group instead of a simple thiol.

- Applications :

- Key Difference: The phosphonothiolate functional group confers distinct chemical reactivity, diverging from the nucleophilic thiol in (2-Methylcyclohexyl)methanethiol.

Data Table: Structural and Functional Comparison

*Example of a structurally related compound with divergent functional groups.

Research Findings and Implications

- Odor Thresholds : Bulky substituents (e.g., cyclohexyl) in thiols reduce volatility, raising odor thresholds compared to simpler analogs like methanethiol .

- Synthetic Utility : Fluorinated and cyclohexyl-containing thiols are valuable in medicinal chemistry, indicating possible applications for (2-Methylcyclohexyl)methanethiol in drug design .

Biological Activity

(2-Methylcyclohexyl)methanethiol, a compound with the chemical formula C10H20S, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H20S

- Molecular Weight : 176.34 g/mol

- CAS Number : 1926-92-3

Biological Activity Overview

(2-Methylcyclohexyl)methanethiol is primarily studied for its biological activity in the context of antimicrobial properties , cytotoxic effects , and potential roles in cancer therapy . Its structure allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Properties

Research indicates that (2-Methylcyclohexyl)methanethiol exhibits significant antimicrobial activity against a range of pathogens. A study evaluating its efficacy against common bacterial strains found:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of (2-Methylcyclohexyl)methanethiol was evaluated in vitro using various cancer cell lines. Notably, it demonstrated selective toxicity towards cancer cells compared to normal cells. The following table summarizes the results:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 5 |

| HeLa (cervical cancer) | 20 | 4 |

| HCT116 (colon cancer) | 25 | 3 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates that (2-Methylcyclohexyl)methanethiol is significantly more toxic to cancer cells than to normal cells, highlighting its potential as an anticancer agent.

The mechanism by which (2-Methylcyclohexyl)methanethiol exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G1 phase, preventing further division of malignant cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels induce oxidative stress, contributing to cytotoxic effects.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study assessed the antimicrobial efficacy of (2-Methylcyclohexyl)methanethiol against multi-drug resistant strains isolated from patients with infections. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of (2-Methylcyclohexyl)methanethiol. The results indicated a dose-dependent response in cell viability, confirming its potential as a therapeutic agent.

Conclusion and Future Directions

(2-Methylcyclohexyl)methanethiol exhibits significant biological activity with promising applications in antimicrobial and anticancer therapies. Further research is warranted to explore its full therapeutic potential, including:

- In vivo studies to confirm efficacy and safety.

- Investigations into its pharmacokinetics and metabolism.

- Development of derivatives with enhanced activity profiles.

The compound's unique properties make it a valuable candidate for future drug development efforts targeting infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.